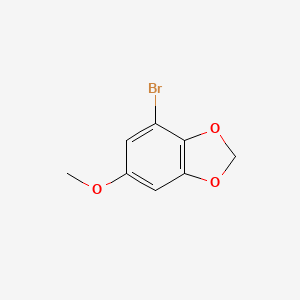
4-Bromo-6-methoxy-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-methoxy-1,3-benzodioxole is an organic compound with the molecular formula C8H7BrO3 It is a derivative of 1,3-benzodioxole, featuring a bromine atom at the 4-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-6-methoxy-1,3-benzodioxole can be synthesized through several methods. One common approach involves the bromination of 1,3-benzodioxole derivatives. For instance, 1,3-benzodioxole-5-carboxaldehyde can be subjected to bromination to yield 6-bromo-1,3-benzodioxole-5-carboxaldehyde . Another method involves the esterification of gallic acid with methanol under sulfuric acid catalysis, followed by methylation with dimethyl sulfate, and subsequent bromination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methoxy-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted benzodioxole derivatives.
Scientific Research Applications
4-Bromo-6-methoxy-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxy-1,3-benzodioxole involves its interaction with specific molecular targets. For instance, derivatives of 1,3-benzodioxole have been shown to interact with microtubules, causing mitotic blockade and cell apoptosis by modulating microtubule assembly . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- 5-(Bromomethyl)-1,3-benzodioxole
- 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-
Uniqueness
4-Bromo-6-methoxy-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methoxy substituents make it a versatile intermediate in organic synthesis and a promising candidate for medicinal chemistry research.
Properties
CAS No. |
55950-26-0 |
|---|---|
Molecular Formula |
C8H7BrO3 |
Molecular Weight |
231.04 g/mol |
IUPAC Name |
4-bromo-6-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C8H7BrO3/c1-10-5-2-6(9)8-7(3-5)11-4-12-8/h2-3H,4H2,1H3 |
InChI Key |
UOZOWUOPLNAWRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


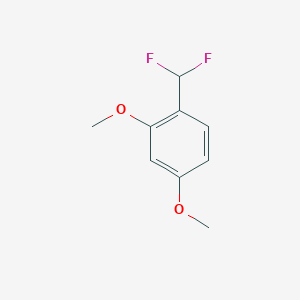
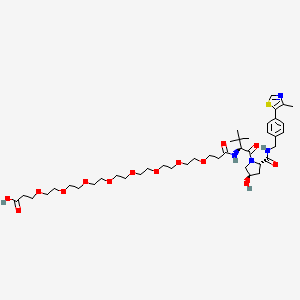
![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B15337509.png)

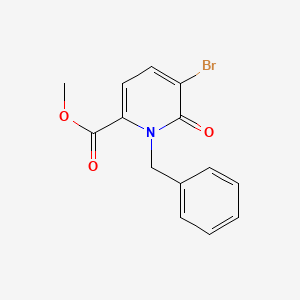
![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]sulfinyl]aniline](/img/structure/B15337536.png)

![3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole](/img/structure/B15337549.png)

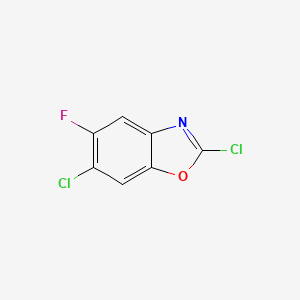
![6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride](/img/structure/B15337573.png)
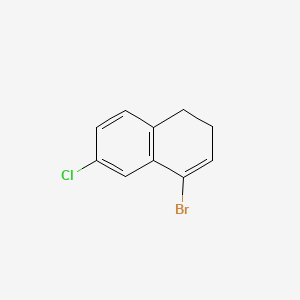
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine](/img/structure/B15337581.png)
![9-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B15337591.png)
